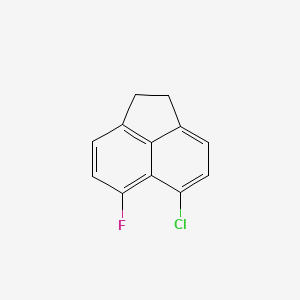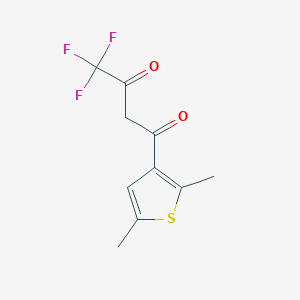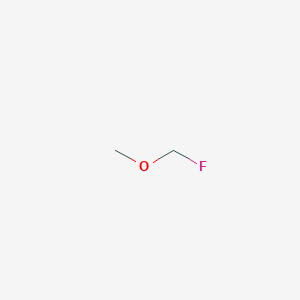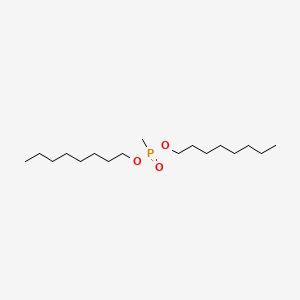
alpha-Conotoxin MII acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Conotoxin MII acetate: is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus magus. This compound is known for its high specificity and potency in targeting nicotinic acetylcholine receptors, particularly those composed of alpha3 beta2 subunits . Due to its unique properties, this compound has become a valuable tool in neuropharmacological research and has potential therapeutic applications for conditions such as pain and addiction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin MII acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino groups during the coupling reactions . After the assembly of the peptide chain, the compound undergoes oxidative folding to form the correct disulfide bonds, which are crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of automated peptide synthesizers, efficient purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure consistency and potency .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Conotoxin MII acetate primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are essential for stabilizing the peptide’s three-dimensional structure . Additionally, the compound can undergo cyclization reactions to enhance its stability and bioactivity .
Common Reagents and Conditions:
Oxidative Folding: This process typically uses oxidizing agents such as iodine or air oxidation in mildly basic conditions to form disulfide bonds.
Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bond configuration. This configuration is crucial for its biological activity and specificity .
Aplicaciones Científicas De Investigación
Alpha-Conotoxin MII acetate has a wide range of scientific research applications:
Neuropharmacology: It is used as a research tool to study nicotinic acetylcholine receptors, particularly those involved in neurotransmitter release and modulation.
Pain Management: The compound has potential as a therapeutic agent for treating chronic pain due to its ability to block specific nicotinic receptors.
Addiction Research: this compound is being investigated for its potential to treat nicotine addiction by targeting nicotinic receptors involved in addiction pathways.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting nicotinic acetylcholine receptors.
Mecanismo De Acción
Alpha-Conotoxin MII acetate exerts its effects by selectively binding to and blocking nicotinic acetylcholine receptors composed of alpha3 beta2 subunits . This binding inhibits the normal function of these receptors, which are involved in neurotransmitter release and modulation. The compound’s high specificity for these receptors makes it a valuable tool for studying their role in various physiological and pathological processes .
Comparación Con Compuestos Similares
Alpha-Conotoxin PeIA: Another conotoxin that targets nicotinic acetylcholine receptors but with different subunit specificity.
Alpha-Conotoxin ImI: Targets alpha7 nicotinic acetylcholine receptors and is used in research on neurodegenerative diseases.
Alpha-Conotoxin Vc1.1: Known for its potential in treating neuropathic pain by targeting different nicotinic receptor subtypes.
Uniqueness: Alpha-Conotoxin MII acetate is unique due to its high specificity for alpha3 beta2 nicotinic acetylcholine receptors, making it particularly valuable for studying the role of these receptors in neurotransmitter release and addiction . Its ability to block these receptors with high potency sets it apart from other conotoxins .
Propiedades
Fórmula molecular |
C69H107N23O24S4 |
|---|---|
Peso molecular |
1771.0 g/mol |
Nombre IUPAC |
acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1 |
Clave InChI |
FPIJSAVNMWKRCT-HBOBQUNUSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)


![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)


